molecular formula C10H16 B14664259 2,5-Ethanopentalene, octahydro- CAS No. 49700-60-9

2,5-Ethanopentalene, octahydro-

Cat. No.: B14664259
CAS No.: 49700-60-9
M. Wt: 136.23 g/mol
InChI Key: XFFDTPGXSLRJJQ-UHFFFAOYSA-N
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Description

2,5-Ethanopentalene, octahydro- is a chemical compound with the molecular formula C10H16. It is a saturated hydrocarbon, specifically a bicyclic compound, which means it contains two fused rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Ethanopentalene, octahydro- can be achieved through various methods. One common approach involves the hydrogenation of pentalene, which is an unsaturated hydrocarbon. The hydrogenation process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .

Industrial Production Methods

In an industrial setting, the production of 2,5-Ethanopentalene, octahydro- may involve the use of continuous flow reactors to ensure efficient hydrogenation. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Ethanopentalene, octahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Ethanopentalene, octahydro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of bicyclic systems in biological environments.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Ethanopentalene, octahydro- involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Ethanopentalene, octahydro- is unique due to its specific arrangement of carbon atoms and hydrogenation state. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

49700-60-9

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

tricyclo[3.3.2.03,7]decane

InChI

InChI=1S/C10H16/c1-2-8-5-9-3-7(1)4-10(9)6-8/h7-10H,1-6H2

InChI Key

XFFDTPGXSLRJJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CC1CC3C2

Origin of Product

United States

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